molecular formula C17H15N3O3 B5586813 N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide CAS No. 108086-40-4

N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B5586813
CAS RN: 108086-40-4
M. Wt: 309.32 g/mol
InChI Key: SMRMBQLYQMAXFZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as MOQA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MOQA is a quinazoline derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, but it has been suggested that it may act through multiple pathways. N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been shown to activate the p53 pathway, leading to apoptosis in cancer cells. N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to induce apoptosis in cancer cells, leading to tumor regression. In addition, N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the replication of viruses, leading to the suppression of viral infections.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been found to exhibit a range of biological activities. However, there are also limitations to its use in lab experiments. N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have low solubility in aqueous solutions, which can make it difficult to use in some assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is the development of N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, which could lead to the development of more targeted therapies. In addition, there is potential for the use of N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in combination with other drugs to enhance its therapeutic effects. Overall, N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a promising compound with potential applications in the treatment of a range of diseases.

Synthesis Methods

N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can be synthesized by the reaction of 4-methoxyaniline with 2-chloroacetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminobenzamide. The final product is obtained through purification by recrystallization.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been the subject of numerous studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to possess antiviral activity against a range of viruses, including influenza virus and herpes simplex virus.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-13-8-6-12(7-9-13)19-16(21)10-20-11-18-15-5-3-2-4-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRMBQLYQMAXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148374
Record name 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108086-40-4
Record name 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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